molecular formula C8H7N3OS B1484499 4-Amino-6-(thiophen-3-yl)pyridazin-3-ol CAS No. 2092227-87-5

4-Amino-6-(thiophen-3-yl)pyridazin-3-ol

Cat. No.: B1484499
CAS No.: 2092227-87-5
M. Wt: 193.23 g/mol
InChI Key: BEDFGKAOVBDGHA-UHFFFAOYSA-N
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Description

4-Amino-6-(thiophen-3-yl)pyridazin-3-ol is a pyridazine derivative featuring a thiophene substituent at the 6-position and an amino group at the 4-position. Pyridazine derivatives are of significant interest in medicinal and agrochemical research due to their heterocyclic structure, which allows for diverse electronic and steric interactions.

Properties

IUPAC Name

5-amino-3-thiophen-3-yl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-6-3-7(10-11-8(6)12)5-1-2-13-4-5/h1-4H,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDFGKAOVBDGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(thiophen-3-yl)pyridazin-3-ol typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-dicarbonyl compound. This reaction is often carried out under reflux conditions in the presence of an acid catalyst.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid is coupled with a halogenated pyridazine derivative. This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a halogenated pyridazine derivative. This reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The amino group and the thiophene ring can participate in various substitution reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydropyridazine derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-6-(thiophen-3-yl)pyridazin-3-ol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise due to its potential pharmacological activities. It is being investigated for its antimicrobial, anticancer, and anti-inflammatory properties. The presence of the pyridazine and thiophene rings, along with the amino group, contributes to its biological activity.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of 4-Amino-6-(thiophen-3-yl)pyridazin-3-ol is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 4-amino-6-substituted pyridazin-3-ol derivatives. Key analogues include:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications
4-Amino-6-(thiophen-3-yl)pyridazin-3-ol Thiophen-3-yl ~195 (estimated) Sulfur-containing heterocycle; potential herbicidal activity
4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol 3-Methoxyphenyl 217.22 Discontinued; electron-donating methoxy group may reduce reactivity
4-Amino-6-(3-bromophenyl)pyridazin-3-ol 3-Bromophenyl ~266 (estimated) Bromine’s steric bulk and electronegativity may enhance lipophilicity

Key Differences and Implications

Substituent Effects on Reactivity: Thiophen-3-yl: The sulfur atom in the thiophene ring enables π-π stacking and hydrophobic interactions, which are critical for herbicidal activity in heterocyclic derivatives . 3-Bromophenyl: Bromine’s electronegativity and steric bulk may hinder enzymatic degradation, improving environmental persistence but raising toxicity concerns .

Biological Activity: Patent literature highlights that pyridazine derivatives with heterocyclic substituents (e.g., thiophene) exhibit superior herbicidal efficacy compared to phenyl-substituted analogs. This is attributed to enhanced binding to plant acetolactate synthase (ALS), a common herbicide target .

Physicochemical Properties :

  • Solubility : Thiophene’s hydrophobic nature may reduce aqueous solubility compared to methoxyphenyl derivatives.
  • Stability : Bromophenyl derivatives are prone to photodegradation due to C-Br bond instability, whereas thiophene-containing compounds may offer better UV stability .

Research Findings and Data Limitations

  • Herbicidal Applications: 4-Amino-6-(heterocyclic)pyridazin-3-ol derivatives, including the thiophene analog, are patented by Corteva Agriscience for ALS inhibition, a mechanism critical for weed control .
  • Data Gaps : Direct comparative studies on herbicidal efficacy, toxicity, and environmental fate of these analogs are scarce, necessitating further research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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